molecular formula C11H7BrN4 B11162055 [4-(4-Bromophenyl)pyrimidin-2-yl]cyanamide

[4-(4-Bromophenyl)pyrimidin-2-yl]cyanamide

Cat. No.: B11162055
M. Wt: 275.10 g/mol
InChI Key: VRXOREAPFIZSFJ-UHFFFAOYSA-N
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Description

{[4-(4-BROMOPHENYL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE is a compound that features a pyrimidine ring substituted with a 4-bromophenyl group and an amino group attached to a formonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(4-BROMOPHENYL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Formonitrile Introduction: The formonitrile group can be introduced via a reaction with a cyanating agent such as cyanogen bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the bromine atom or the nitrile group, converting them to corresponding amines or hydrocarbons.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.

Biology

In biological research, {[4-(4-BROMOPHENYL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.

Medicine

The compound has shown promise in preliminary studies as an anticancer agent, particularly in targeting specific cancer cell lines .

Industry

In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of {[4-(4-BROMOPHENYL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the pyrimidine ring play crucial roles in binding to these targets, potentially inhibiting their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[4-(4-BROMOPHENYL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE is unique due to its combination of a pyrimidine ring and a formonitrile moiety, which provides distinct electronic and steric properties that can be exploited in various applications.

Properties

Molecular Formula

C11H7BrN4

Molecular Weight

275.10 g/mol

IUPAC Name

[4-(4-bromophenyl)pyrimidin-2-yl]cyanamide

InChI

InChI=1S/C11H7BrN4/c12-9-3-1-8(2-4-9)10-5-6-14-11(16-10)15-7-13/h1-6H,(H,14,15,16)

InChI Key

VRXOREAPFIZSFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)NC#N)Br

Origin of Product

United States

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